Chiral Center and Bioactivity Screening
Unlike the achiral, linear analog 1-pentadecanol, 2-methyl-1-pentadecanol possesses a chiral center at the C2 carbon, giving rise to (R) and (S) enantiomers [1]. For applications depending on stereospecific bioactivity, the procurement of the racemic mixture versus a single enantiomer yields drastically different results. While quantitative EAG or field-trapping data are not available in the literature for the simple 2-methyl-1-pentadecanol itself, the structurally related pheromone 3,7-dimethyl-2-pentadecanol (diprionol) provides a class-level inference: in field tests with Neodiprion sertifer, the (2S,3S,7S)-isomer is the attractive component while the (2S,3R,7R)-isomer is antagonistic or inactive, demonstrating that stereochemistry of the 2-methyl branched alcohol dictates biological outcome [2]. Therefore, specifying enantiomeric excess is a critical and unique procurement requirement for 2-methyl-1-pentadecanol that does not apply to its linear achiral alternative.
Target: C2 chiral center; (R)-enantiomer available. Comparator: 1-Pentadecanol — achiral, no enantiomeric specification possible. Structural analog diprionol: (2S,3R,7R) isomer acts as antagonist, reducing trap catch to baseline.
Stereochemical specification is critical for bioactivity; wrong enantiomer may render the application ineffective.
Class-level inference from diprionol field tests; direct data on 2-methyl-1-pentadecanol are not available.
| Evidence Dimension | Stereochemical requirement for bioactivity |
|---|---|
| Target Compound Data | Chiral center at C2; available as racemate or single (R)-enantiomer |
| Comparator Or Baseline | 1-Pentadecanol: achiral, no enantiomeric specification possible |
| Quantified Difference | Not quantifiable for the exact compound, but for the structural analog diprionol, the (2S,3R,7R) isomer acts as an antagonist, reducing trap catch to baseline [2]. |
| Conditions | Field trapping of Neodiprion sertifer; acetate ester of diprionol used as lure [2]. |
Why This Matters
Procurement of the wrong enantiomer or undefined stereochemistry risks complete loss of biological activity, making enantiomeric purity a go/no-go specification for any chiral application.
- [1] PubChem. (2R)-2-methylpentadecan-1-ol. CID 59968116. View Source
- [2] Bång, J.; Hedenström, E.; Högberg, H.-E. Field response of male pine sawflies, Neodiprion sertifer (Diprionidae), to sex pheromone analogs in Japan and Sweden. J. Chem. Ecol., 2010. View Source
